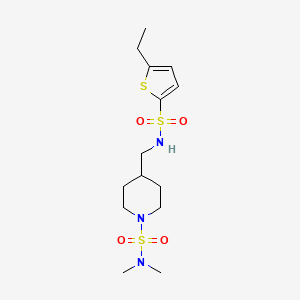

4-(((5-ethylthiophene)-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

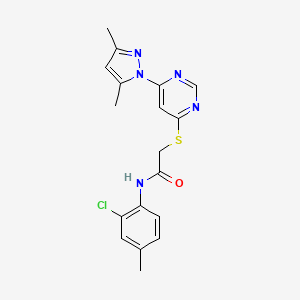

The compound “4-(((5-ethylthiophene)-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide” is a complex organic molecule that contains several functional groups and structural features. It includes a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The molecule also contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The molecule has sulfonamide groups attached to the thiophene and piperidine rings .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups and structural features. According to one source, the molecule contains a total of 37 bonds, including 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 sulfone, and 1 Thiophene .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its various functional groups and structural features. For instance, the presence of the thiophene ring could make the compound susceptible to electrophilic aromatic substitution reactions . Additionally, the sulfonamide groups could potentially undergo hydrolysis or other types of reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the thiophene ring could contribute to the compound’s aromaticity and stability . The sulfonamide groups could influence the compound’s solubility and reactivity .

Scientific Research Applications

Antibacterial and Antifungal Agents

Compounds with sulfonamido moieties, similar to the one , have been synthesized for their potential antibacterial properties. For instance, a study detailed the synthesis of new heterocyclic compounds containing sulfonamido moieties aimed at evaluating their use as antibacterial agents. These compounds demonstrated high activities against several bacterial strains, suggesting that sulfonamide derivatives could serve as effective antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Antiviral Activity

Another study explored the synthesis and antiviral activity of sulfonamide derivatives, specifically targeting the tobacco mosaic virus. The research resulted in the creation of novel compounds that showed promising antiviral properties, indicating the potential for sulfonamide compounds in antiviral drug development (Chen et al., 2010).

Antioxidant and Metal Chelating Agents

Sulfonamide derivatives have also been synthesized and evaluated for their antioxidant and metal chelating activities. These activities are crucial in treating oxidative stress-related diseases, suggesting another valuable application area for such compounds (Sudhana & Pradeepkiran Jangampalli Adi, 2019).

Detection of Residues in Food Products

The development of methods for detecting sulfonamide residues in chicken meat and eggs demonstrates an application in food safety. Such research underscores the importance of sulfonamide derivatives in developing analytical methods to ensure food products are free from harmful residues (Premarathne et al., 2017).

Antiproliferative Agents

Research into the synthesis of sulfonamide derivatives for antiproliferative activity against various cancer cell lines indicates potential applications in cancer therapy. This highlights the broad scope of biological activities that sulfonamide-containing compounds can exhibit, ranging from antimicrobial to anticancer properties (Pawar, Pansare, & Shinde, 2018).

Future Directions

The compound “4-(((5-ethylthiophene)-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide” could potentially be explored for various applications, given its complex structure and functional groups. For instance, it could be investigated for potential biological activities, given that similar compounds have been found to exhibit various types of bioactivity . Additionally, the compound could be used as a starting point for the synthesis of other complex organic molecules .

properties

IUPAC Name |

4-[[(5-ethylthiophen-2-yl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O4S3/c1-4-13-5-6-14(22-13)23(18,19)15-11-12-7-9-17(10-8-12)24(20,21)16(2)3/h5-6,12,15H,4,7-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAZYNXKNOFYDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-6-methyl-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]pyridine-3-carboxamide](/img/structure/B2376446.png)

![2,5-dichloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2376453.png)

![2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(2,5-difluorophenyl)acetamide](/img/structure/B2376455.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2376464.png)

![ethyl 2-methyl-5-((4-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2376465.png)

![3-(3-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2376467.png)

![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2376468.png)